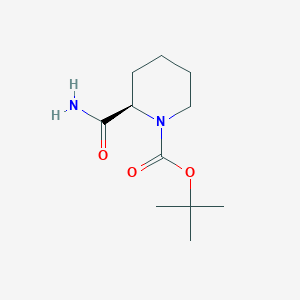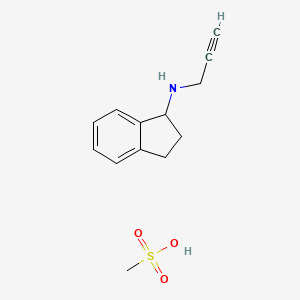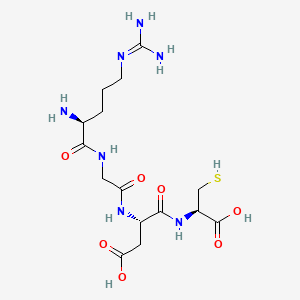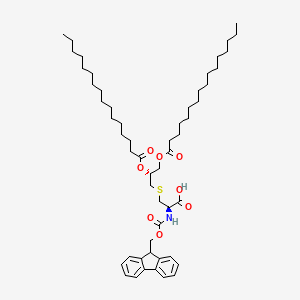
(R)-1-N-Boc-Pipecolamide
Overview
Description
(R)-1-N-Boc-Pipecolamide is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Structure and Conformation
- Boc-D-Ala-L-Pip-NH(i)Pr Study : A study of a dipeptide containing pipecolic acid, known as Boc-D-Ala-L-Pip-NH(i)Pr, revealed its adoption of a type II' beta-turn conformation with all-trans amide functions. This conformation involves an intramolecular hydrogen bond between the C-terminal amide NH group and the Boc carbonyl O atom (Didierjean, Boussard & Aubry, 2002).
Synthesis and Catalysis
- Synthesis of (R)-Pipecolic Acid Derivatives : Research has demonstrated the use of (R)-α-Aminoadipic acid as a starting material for synthesizing (R)-pipecolic acid and its derivatives, which are valuable in amino acid and peptide chemistry. This process involves Sonogashira or Suzuki cross-coupling reactions (Sadiq & Sewald, 2013).
Enantioselective Synthesis
- Catalytic Dynamic Resolution (CDR) : The CDR of rac-2-lithio-N-Boc-piperidine using chiral ligands has led to the highly enantioselective syntheses of both enantiomers of 2-substituted piperidines, and has been applied to the synthesis of various pipecolic acid derivatives (Beng & Gawley, 2010).
Bioreductive Production
- (R)-N-Boc-3-Hydroxypiperidine Production : A study on the bioreductive production of (R)-N-Boc-3-hydroxypiperidine (NBHP) utilized a carbonyl reductase from Kluyveromyces marxianus, highlighting its potential for industrial production (Chen et al., 2017).
Application in Organic Chemistry
- Deprotection and Purification of BOC-amines : A study described a method for the deprotection and purification of BOC-protected amines using an ionic resin technique. This method is significant for rapid purification in solution-phase synthesis (Liu, Zhao, Bergbreiter & Romo, 1998).
Analytical Chemistry
- Simultaneous Measurement of Vesicle Size and Content : The ability to measure the physical size and count catecholamine molecules in individual nanometer transmitter vesicles has been developed, integrating resistive pulse measurements and vesicle impact electrochemical cytometry (Zhang, Hatamie & Ewing, 2020).
Biochemical Research
- Pipecolic Acid Biosynthesis in Fungi : The biosynthesis of pipecolic acid from L-lysine in Rhizoctonia leguminicola, leading to the formation of toxic alkaloids like slaframine and swainsonine, has been extensively studied (Wickwire et al., 1990).
Mechanism of Action
Safety and Hazards
The safety data sheet for “®-1-N-Boc-Pipecolamide” provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, please refer to the safety data sheet .
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYKONQFFJILQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428033 | |
| Record name | tert-Butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-91-5 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848488-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















